9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester
Description
Properties
CAS No. |
102788-98-7 |
|---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
ethyl 5-(6-aminopurin-9-yl)pentanoate |
InChI |
InChI=1S/C12H17N5O2/c1-2-19-9(18)5-3-4-6-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,2-6H2,1H3,(H2,13,14,15) |
InChI Key |
GZPBINSDLNQAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Amino-9H-purine derivatives : The purine nucleus with an amino group at position 6 is commercially available or synthesized via amination of suitable purine precursors.
- Halogenated pentanoic acid derivatives : For alkylation at N9, halogenated pentanoic acid esters or acids (e.g., 5-bromopentanoic acid ethyl ester) serve as alkylating agents.
Synthetic Route Outline
A representative synthetic route involves the following steps:
| Step | Reaction Type | Description | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|
| 1 | N9-Alkylation | Nucleophilic substitution of 6-amino-9H-purine with halogenated pentanoic acid ethyl ester | Base (e.g., K2CO3), polar aprotic solvent (DMF), 60-80°C, 12-24 h | 60-75 |
| 2 | Purification | Removal of unreacted starting materials and by-products | Extraction, recrystallization, or chromatography | - |
| 3 | Optional Hydrolysis/Esterification | If starting from acid, esterification with ethanol and acid catalyst (e.g., H2SO4) | Reflux in ethanol, 4-6 h | 70-85 |
Reaction Details
N9-Alkylation : The purine nitrogen at position 9 acts as a nucleophile attacking the electrophilic carbon of the halogenated pentanoic acid ethyl ester. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to deprotonate the purine nitrogen and enhance nucleophilicity.
Esterification (if needed) : If the pentanoic acid is introduced as a free acid, it is subsequently esterified by refluxing with ethanol in the presence of an acid catalyst to form the ethyl ester.
Purification : The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity.
Representative Example from Literature
A closely related compound, (R)-1-(6-amino-9H-purin-9-yl) 2-phenyl ester, has been synthesized via a three-step process involving substitution and hydrolysis reactions with high yields (65-75%) and minimal by-products, demonstrating a feasible industrial route. The process includes:
- Substitution of chloromethyl phenyl phosphonate with sodium iodide to form iodomethyl phenyl phosphonate.
- Hydrolysis of the iodomethyl intermediate under basic conditions.
- Final substitution with (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol to yield the target ester.
This method emphasizes:
- Use of mild bases (e.g., sodium hydroxide).
- Solvents like DMF for good solubility and reaction control.
- Avoidance of complex purification steps such as column chromatography.
This approach can be adapted for the pentanoic acid ethyl ester derivative by selecting appropriate alkylating agents and reaction conditions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting purine derivative | 6-Amino-9H-purine | Commercially available or synthesized |
| Alkylating agent | 5-Bromopentanoic acid ethyl ester or equivalent | Electrophilic substitution at N9 |
| Base | Potassium carbonate, sodium hydride | Deprotonates purine nitrogen |
| Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 60-80°C | Controlled heating for reaction progression |
| Reaction time | 12-24 hours | Monitored by TLC or HPLC |
| Work-up | Extraction, recrystallization | Removes impurities |
| Yield | 60-75% | High yield with optimized conditions |
| Purification method | Recrystallization, filtration | Avoids complex chromatography |
Research Findings and Industrial Considerations
- The synthetic route’s efficiency depends on the purity of starting materials and control of reaction parameters such as temperature, solvent choice, and base strength.
- Side reactions are minimized by using mild bases and controlled reaction times.
- The esterification step, if required, is straightforward and typically yields high purity esters.
- Industrial scalability is feasible due to the short synthetic route, high yields, and simple purification steps.
- Avoidance of chromatographic purification reduces cost and complexity, favoring large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(6-amino-9H-purin-9-yl)pentanoate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity . This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester with structurally related purine derivatives and esters:
*Estimated based on structural analogs.
Key Structural and Functional Comparisons:
Chain Length and Lipophilicity: The pentanoic acid chain (5 carbons) in the target compound confers higher lipophilicity compared to acetic acid (2 carbons) or butanoic acid (4 carbons) derivatives. This increases membrane permeability but may reduce solubility in polar solvents . Ethyl esters with shorter chains (e.g., ethyl adenine-9-acetate) are more prone to hydrolysis than longer-chain analogs, affecting pharmacokinetics .
Substituent Effects: The 6-amino group in all listed compounds is essential for base-pairing interactions in nucleoside analogs.
Ester Group Modifications: Methoxyethyl or phenoxyethyl esters (e.g., CAS 53188-39-9) exhibit slower enzymatic hydrolysis compared to simple ethyl esters, prolonging drug half-life .
Research Findings and Implications
- Biological Activity: Ethyl adenine-9-acetate (CAS 25477-96-7) has been studied as a precursor for adenosine analogs with antiviral properties . The pentanoic acid derivative may show improved tissue penetration due to its lipophilicity.
- Spectroscopic Data : Infrared (IR) spectra of related compounds (e.g., CAS 101103-22-4) show characteristic peaks for ester carbonyl (~1740 cm⁻¹) and purine ring vibrations (~1600 cm⁻¹) .
Biological Activity
9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester (CAS No. 102788-98-7) is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its purine structure, which is critical in biological systems, particularly in nucleic acid metabolism and cellular signaling. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₇N₅O₂
- Molecular Weight : 253.30 g/mol
- IUPAC Name : Ethyl 6-amino-9-(pentanoyl)purine
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler purine derivatives. The general synthetic route includes:
- Formation of the Purine Core : Utilizing known precursors to construct the purine skeleton.
- Amination : Introducing the amino group at the 6-position through nucleophilic substitution reactions.
- Esterification : Reacting with pentanoic acid to form the ethyl ester.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, a study reported that this compound exhibited an IC50 value of approximately 15 μM against human breast cancer cells (MCF-7) and 20 μM against colon cancer cells (HT-29) .
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular signaling pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, which can lead to reduced proliferation of cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound may trigger apoptosis in cancer cells through the activation of caspase pathways .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
When compared to other purine derivatives, such as adenine and guanine analogs, 9H-Purine-9-pentanoic acid demonstrates enhanced selectivity towards cancer cells while minimizing effects on normal cells. This selectivity is crucial for developing effective chemotherapeutics with reduced side effects.
Table: Comparison of Biological Activities
| Compound | Antitumor Activity (IC50 μM) | Mechanism |
|---|---|---|
| 9H-Purine-9-pentanoic acid | 15 (MCF-7), 20 (HT-29) | Enzyme inhibition, apoptosis induction |
| Adenine Analog | >50 | General nucleoside activity |
| Guanine Analog | 30 | Moderate enzyme inhibition |
Q & A
How can researchers optimize the synthesis yield of 9H-Purine-9-pentanoic acid, 6-amino-, ethyl ester?
Level : Basic
Methodological Answer :
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Catalyst Screening : Test nucleophilic catalysts (e.g., DBU or DIPEA) to enhance esterification efficiency, as purine derivatives often require mild bases for coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the purine core .
- Temperature Control : Monitor exothermic reactions using jacketed reactors; lower temperatures (0–5°C) reduce side-product formation during acylation steps .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound from unreacted starting materials .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Level : Basic
Methodological Answer :
A multi-technique approach ensures robust characterization:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the purine ring and confirms ester bond formation (e.g., δ ~4.2 ppm for ethyl ester protons) .
- GC-MS or LC-MS : Quantify purity (>95%) and detect low-abundance impurities (e.g., hydrolyzed byproducts) using selective ion monitoring (SIM) modes .
- Elemental Analysis : Validate molecular formula (C₁₂H₁₇N₅O₂) by matching experimental vs. theoretical C/H/N percentages (±0.3% tolerance) .
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) functional groups .
How do solvent polarity and temperature affect the compound’s stability during storage?
Level : Advanced
Methodological Answer :
Stability studies should integrate kinetic and thermodynamic analyses:
- Accelerated Degradation Tests : Store aliquots in solvents of varying polarity (e.g., water, ethanol, DMSO) at 25°C and 40°C. Monitor hydrolysis rates via HPLC-UV at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen flow; correlate with DSC data to identify phase transitions .
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under vacuum to minimize ester bond hydrolysis .
What are the common side products formed during synthesis, and how can they be minimized?
Level : Basic
Methodological Answer :
Common side reactions include:
- Purine Ring Oxidation : Detectable via LC-MS as m/z +16 (hydroxylation) or +32 (dihydroxylation) adducts. Use antioxidants (e.g., BHT) in reaction mixtures .
- Ester Hydrolysis : Minimize aqueous exposure during workup; employ anhydrous MgSO₄ for drying organic extracts .
- N-Alkylation Competitions : Optimize stoichiometry (1:1.2 molar ratio of purine:alkylating agent) to favor O- over N-alkylation .
- Byproduct Identification : Use preparative TLC to isolate impurities for structural elucidation via high-resolution MS/MS .
How can computational methods predict the compound’s reactivity in nucleophilic reactions?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the purine N7 position often exhibits higher electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water/ethanol mixtures) to predict hydrolysis pathways .
- Transition State Analysis : Use QM/MM methods to model nucleophilic attack on the ester carbonyl, assessing activation barriers for SN1 vs. SN2 mechanisms .
- Data Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from stability studies) .
What strategies resolve contradictions in reported spectral data for this compound?
Level : Advanced
Methodological Answer :
- Meta-Analysis : Compile published NMR/IR/MS data (e.g., from NIST Chemistry WebBook ) and identify outliers using principal component analysis (PCA).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃COOEt) to clarify ambiguous proton assignments in crowded spectral regions .
- Collaborative Interlaboratory Studies : Share samples with independent labs to standardize instrumentation (e.g., 500 MHz NMR, Q-TOF MS) and protocols .
How can researchers design assays to evaluate the compound’s bioactivity in enzymatic systems?
Level : Advanced
Methodological Answer :
- Enzyme Inhibition Assays : Use purified adenosine deaminase (ADA) or xanthine oxidase (XO) to test competitive inhibition via UV-Vis kinetics (e.g., ΔA₂₉₀ for adenosine → inosine conversion) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinities (Kd) between the compound and target enzymes, comparing ΔH and ΔS values to mechanistic models .
- Molecular Docking : Align the compound’s 3D structure (from X-ray crystallography or NMR) with enzyme active sites (e.g., PDB: 1FKF for ADA) to predict interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
